
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone, also known as MPPM, is a chemical compound that has been studied for its potential applications in scientific research. MPPM is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have suggested that (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone may exert its effects through the inhibition of various signaling pathways. For example, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression. (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to have antioxidant properties. Studies have also suggested that (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone may have neuroprotective effects and may improve cognitive function. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to have anti-diabetic effects, as it can improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to be effective at low concentrations, which can reduce the cost of experiments. However, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
将来の方向性
There are several future directions for research on (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone may have potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanisms of action of (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone and its potential therapeutic applications.
合成法
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-5-phenylpyrazole-3-carboxylic acid with morpholine and thionyl chloride. The resulting intermediate is then treated with dimethylformamide dimethyl acetal to yield (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone. Other methods involve the use of different reagents and reaction conditions.
科学的研究の応用
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as an anti-inflammatory agent. (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has been shown to have potential as an anti-cancer agent. Studies have shown that (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone can induce apoptosis in cancer cells and inhibit tumor growth in vivo. (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone has also been studied for its potential as an anti-viral agent. Studies have shown that (2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone can inhibit the replication of certain viruses, including the influenza virus.
特性
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(15(19)18-7-9-20-10-8-18)11-13(16-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHWCGMWZRZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-phenylpyrazol-3-yl)-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)
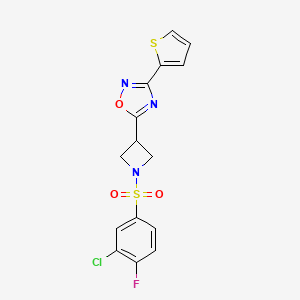
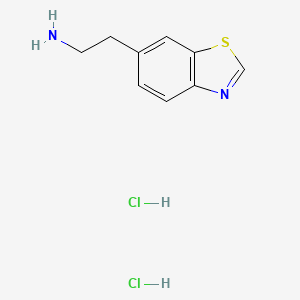

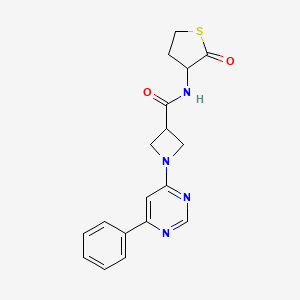


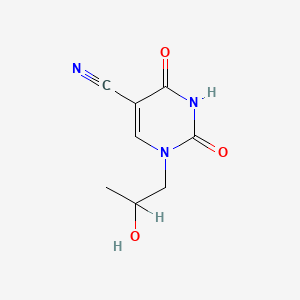
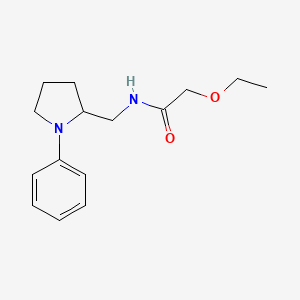
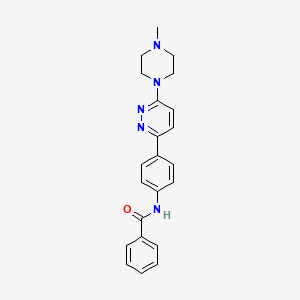
![1-(2-Chlorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2948161.png)
![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]propanamide](/img/structure/B2948162.png)
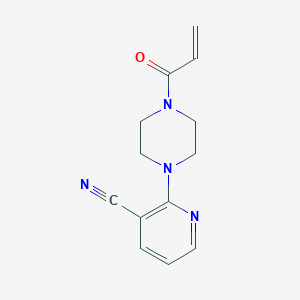
![4-Morpholin-4-yl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2948164.png)